molecular formula C22H28O3 B1668266 Canrenona CAS No. 976-71-6

Canrenona

Número de catálogo: B1668266
Número CAS: 976-71-6
Peso molecular: 340.5 g/mol
Clave InChI: UJVLDDZCTMKXJK-GMTJQTPWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mecanismo De Acción

Safety and Hazards

Canrenone should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Direcciones Futuras

The landscape of treatment of diseases like chronic heart failure is expected to change in the near future. The use of drugs like Canrenone will probably be incorporated in forthcoming guidelines and consensus statements of major organizations .

Relevant Papers

Several papers have been published on Canrenone. For example, a study titled “Relative Efficacy of Spironolactone, Eplerenone, and cAnRenone in patients with Chronic Heart failure” conducted a systematic review and network meta-analysis of randomized controlled trials . Another study titled “The Efficacy of the Mineralcorticoid Receptor Antagonist Canrenone in COVID-19 Patients” discussed the impact of Canrenone on COVID-19 patients .

Análisis Bioquímico

Biochemical Properties

Canrenone acts as a specific antagonist of aldosterone . It exerts its effects by binding competitively to the mineralocorticoid receptor located in the kidneys, heart, and blood vessels . This binding inhibits the aldosterone-induced sodium retention leading to an increase in sodium and subsequently water excretion, and potassium retention .

Cellular Effects

Canrenone has been found to be effective in the treatment of hirsutism in women . In people with chronic heart failure, treatment with Canrenone has shown a mortality benefit compared to placebo . It has been found to have approximately 10 to 25% of the potassium-sparing diuretic effect of spironolactone .

Molecular Mechanism

Canrenone and its active metabolites act as specific antagonists of aldosterone, and exert their effects by binding competitively to the mineralocorticoid receptor located in the kidneys, heart, and blood vessels . This prevents remodeling, decreases inflammation, and improves proteinuria .

Temporal Effects in Laboratory Settings

The pharmacokinetics of Canrenone are based on its metabolites, as the parent compound is rapidly metabolized . After multiple oral doses of 2 mg Canrenone per kg for 5 consecutive days, steady-state conditions are reached by day 3 and only a slight accumulation of Canrenone is observed .

Dosage Effects in Animal Models

In a study involving dogs, equinatriuretic doses of Canrenone showed more potent anti-inflammatory and anti-fibrotic effects on the kidney in rodent models . There were no adverse clinical or biochemical effects seen at any Canrenone dosage during treatment .

Metabolic Pathways

Canrenone is rapidly and completely metabolized by the liver into its active metabolites, canrenone, 7α-thiomethyl-spironolactone, and 6β-hydroxy-7α-thiomethyl-spironolactone, which are the primary metabolites in the dog .

Transport and Distribution

Canrenone is mainly excreted via its metabolites. Plasma clearance of Canrenone is 3 L/h/kg for Canrenone, in dogs . After oral administration of radiolabelled Canrenone to the dog, 66% of the dose is recovered in feces and 12% in the urine .

Subcellular Localization

Given its mechanism of action, it is likely that Canrenone and its metabolites primarily localize to the cytoplasm where they can interact with mineralocorticoid receptors .

Propiedades

{ "Design of the Synthesis Pathway": "Canrenone can be synthesized through a multi-step process starting from pregnenolone. The synthesis involves several chemical transformations such as oxidation, reduction, and cyclization reactions.", "Starting Materials": [ "Pregnenolone", "Sodium hydroxide (NaOH)", "Sodium periodate (NaIO4)", "Sodium borohydride (NaBH4)", "Acetic anhydride (Ac2O)", "Sodium acetate (NaOAc)", "Methanol (MeOH)", "Hydrochloric acid (HCl)", "Diethyl ether (Et2O)", "Sodium carbonate (Na2CO3)", "Sulfuric acid (H2SO4)", "Benzene", "Chloroform (CHCl3)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Oxidation of pregnenolone to form 3β-hydroxy-5-pregnen-20-one", "Reaction conditions: NaIO4, NaHCO3, H2O", "Step 2: Reduction of 3β-hydroxy-5-pregnen-20-one to form 3β-hydroxy-5-pregnen-20-one-20-carboxylic acid", "Reaction conditions: NaBH4, Ac2O, NaOAc", "Step 3: Cyclization of 3β-hydroxy-5-pregnen-20-one-20-carboxylic acid to form 17-hydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic acid", "Reaction conditions: MeOH, HCl", "Step 4: Reduction of 17-hydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic acid to form 17-hydroxy-3-oxo-4,5-epoxypregn-20-ene-21-carboxylic acid", "Reaction conditions: NaBH4, Et2O", "Step 5: Acid-catalyzed ring opening of 17-hydroxy-3-oxo-4,5-epoxypregn-20-ene-21-carboxylic acid to form canrenone", "Reaction conditions: H2SO4, benzene/CHCl3, NaCl" ] }

Número CAS

976-71-6

Fórmula molecular

C22H28O3

Peso molecular

340.5 g/mol

Nombre IUPAC

(10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16?,17?,18?,20-,21-,22+/m0/s1

Clave InChI

UJVLDDZCTMKXJK-GMTJQTPWSA-N

SMILES isomérico

C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C

SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C

SMILES canónico

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C

Apariencia

Solid powder

melting_point

150 °C

976-71-6

Descripción física

Solid

Pictogramas

Irritant; Health Hazard; Environmental Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Aldadiene;  BRN 0046602;  BRN-0046602;  BRN0046602;  Luvion;  NSC 261713;  NSC-261713;  NSC 261713Phanurane

Origen del producto

United States

Synthesis routes and methods

Procedure details

The 7β-acetylthio derivative can be converted into the spironolactone by treating the 7β-acetylthio derivative with a base such as sodium hydroxide or sodium methoxide to give the starting material, 17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone, followed by the addition reaction with thioacetic acid. (This method is hereinafter referred to as "elimination-addition method".)
[Compound]
Name
7β-acetylthio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
spironolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
7β-acetylthio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Canrenone
Reactant of Route 2
Canrenone
Reactant of Route 3
Canrenone
Reactant of Route 4
Canrenone
Reactant of Route 5
Canrenone
Reactant of Route 6
Canrenone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.